1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused [1,2,3]triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a propan-1-one spacer. The 3-methoxyphenyl group at the 3-position of the triazole ring distinguishes it from analogs with substituents at other positions (e.g., 4-methoxyphenyl in ). The piperazine-propanone linkage is a common feature in bioactive molecules, enabling interactions with biological targets such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-3-15(26)23-7-9-24(10-8-23)17-16-18(20-12-19-17)25(22-21-16)13-5-4-6-14(11-13)27-2/h4-6,11-12H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDBCFJWMZNURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one, primarily targets Ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response.
Mode of Action
The compound interacts with its target, USP28, by reversibly binding to it. This interaction directly affects the protein levels of USP28, thereby inhibiting its function. The terminal free amine group of the compound is particularly important for USP28 inhibition.
Biochemical Pathways
The inhibition of USP28 by the compound affects several biochemical pathways. It inhibits the proliferation of cells, halts the cell cycle at the S phase, and impedes the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines. Additionally, it can significantly inhibit colony formation in PC3 cells, increase cellular ROS content, suppress EGFR expression, and induce apoptosis.
Biochemical Analysis
Cellular Effects
Similar compounds have shown to inhibit the growth of various cancer cell lines. They can affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to bind to certain proteins, leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
The compound 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring connected to a triazolo-pyrimidine moiety, with a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 394.49 g/mol. The structure can be represented as follows:
Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:
- Antitumor Activity : The triazolo-pyrimidine scaffold has been associated with anticancer properties. Studies have shown that derivatives of this structure can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest .
- Antimicrobial Effects : The presence of the methoxy group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes. Preliminary data suggests activity against various bacterial strains .
- Neuropharmacological Effects : The piperazine moiety is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .
Case Studies
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is yet to be fully elucidated. However, preliminary studies suggest moderate bioavailability and a favorable half-life for therapeutic use. Toxicological assessments have indicated low toxicity at therapeutic doses, but further studies are required to establish safety margins.
Chemical Reactions Analysis
Reactivity of the Triazolopyrimidine Core
The nitrogen-rich triazolo[4,5-d]pyrimidine ring enables diverse reactions (Figure 1, ):
Key Research Findings :
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Substituents on the phenyl ring (e.g., methoxy group) direct regioselectivity during nitration.
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Piperazine’s electron-donating effect enhances nucleophilic substitution at N7.
Piperazine Functionalization
The piperazine ring undergoes alkylation, acylation, and cross-coupling (Table 1, ):
Notable Observations :
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Alkylation at the piperazine nitrogen increases membrane permeability in pharmacokinetic studies .
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Suzuki couplings with electron-deficient arylboronic acids proceed with >80% efficiency.
Propan-1-One Modifications
The ketone group participates in reductions, condensations, and Grignard reactions (Table 2, ):
Experimental Insights :
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Oxime derivatives exhibit improved stability under acidic conditions .
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Tertiary alcohols from Grignard reactions show enhanced binding to kinase targets.
Catalytic and Photochemical Reactions
Emerging methodologies include:
| Reaction | Catalyst/System | Outcome |
|---|---|---|
| Photoredox Catalysis | Ir(ppy)₃, blue LED | C–H functionalization at the triazole ring |
| Metal-Free Cyclization | I₂, DMSO, 80°C | Synthesis of fused tricyclic analogs |
Advancements :
Limitations and Challenges
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Stereochemical Control : Reactions at the piperazine ring often yield racemic mixtures, requiring chiral resolution .
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Solubility Issues : Polar aprotic solvents (DMF, DMSO) are essential for homogeneous reaction conditions.
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Byproduct Formation : Competing reactions at the triazole and pyrimidine nitrogens reduce yields.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Position Matters : The 3-methoxyphenyl group in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogs (e.g., ). Para-substituents like fluorine () enhance polarity, while methoxy groups () improve lipophilicity .
Linker Modifications: Replacing propan-1-one with bulkier groups (e.g., phenoxyethyl in ) reduces flexibility but increases aromatic interactions. The 2-methylpropan-1-one in may enhance metabolic stability .
Stability and Reactivity Insights
- This suggests that the 3-methoxyphenyl substituent’s position could influence isomer stability .
- Synthetic Challenges : The methoxy group’s orientation may affect reaction pathways during synthesis, as seen in ’s pyrazolotriazolopyrimidine isomerization studies .
Q & A
Q. How should researchers design preliminary biological assays to evaluate its pharmacological potential?
- Methodology : Conduct in vitro cytotoxicity screening using cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing activity to reference compounds like 5-fluorouracil. Include dose-response curves (1–100 µM) and calculate IC50 values. Parallel assays for kinase inhibition (e.g., EGFR, Aurora kinases) can identify mechanistic pathways, leveraging ATP-binding site competition studies .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology : Synthesize analogs with variations in the 3-methoxyphenyl substituent (e.g., halogenated, alkylated) and the piperazine-propanone linker . Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC50 values. Statistical tools like partial least squares (PLS) regression can quantify substituent effects on activity .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology : Apply orthogonal validation methods :
- Reassess docking parameters (e.g., solvation effects, flexible vs. rigid receptors).
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Use metadynamics simulations to explore conformational landscapes missed in static docking .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology : For pharmacokinetics , use Sprague-Dawley rats to assess oral bioavailability, plasma half-life, and tissue distribution via LC-MS/MS. For toxicity , conduct acute/chronic dosing studies (OECD guidelines) with histopathology and serum biochemistry (ALT, creatinine). Include metabolite profiling to identify hepatotoxic or nephrotoxic intermediates .
Q. How can researchers address poor aqueous solubility during formulation development?
- Methodology : Optimize solubility via solid dispersion (e.g., PEG 6000 carriers) or nanoparticle encapsulation (PLGA polymers). Characterize dissolution rates using USP apparatus II (paddle method) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Critical Considerations
- Data Reproducibility : Ensure synthetic batches are consistent by standardizing reaction conditions (e.g., inert atmosphere, controlled humidity) .
- Ethical Compliance : Adhere to OECD 423 guidelines for animal studies, including ethics committee approvals .
- Interdisciplinary Collaboration : Integrate chemical synthesis, computational modeling, and biological validation to address complex research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
